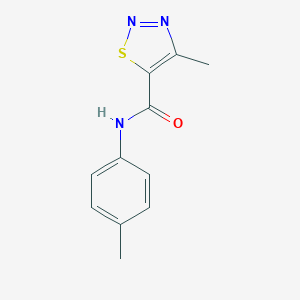
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates a signaling cascade that leads to the production of interferons and other cytokines. These cytokines help to activate the immune system and kill cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor. It has also been shown to increase the infiltration of immune cells into tumors, which can help to increase the efficacy of chemotherapy and radiation therapy. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It has been shown to be effective against a wide range of cancer cell lines and has been used in numerous preclinical studies. However, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively unstable and can degrade over time, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide that are more stable and have improved pharmacokinetic properties. Additionally, there is ongoing research into the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in combination with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is interest in exploring the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in other disease areas, such as infectious diseases and autoimmune disorders.
Synthesemethoden
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with thiocarbonyl diimidazole, followed by the reaction with 2-chloroacetyl chloride. Alternatively, it can be synthesized through the reaction of 4-methylphenyl hydrazine with 2-chloroacetyl chloride, followed by the reaction with thiourea. The synthesis of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to increase the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPWVISRATEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

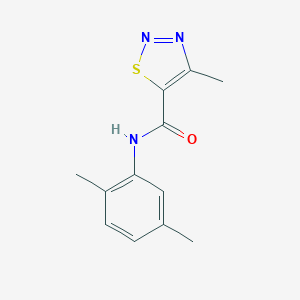
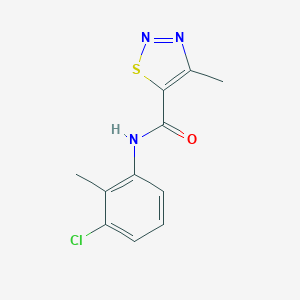
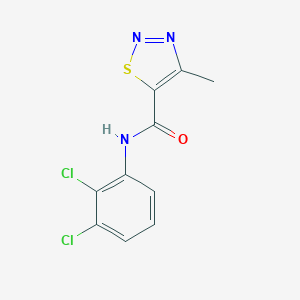
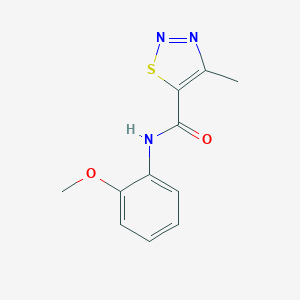
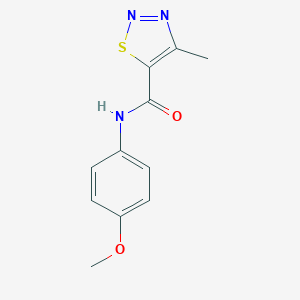
![6-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487712.png)
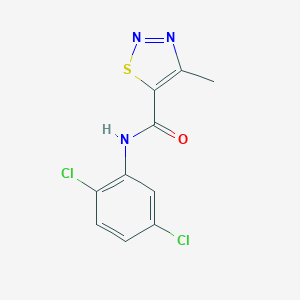
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)
![3-(3-Fluorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487742.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
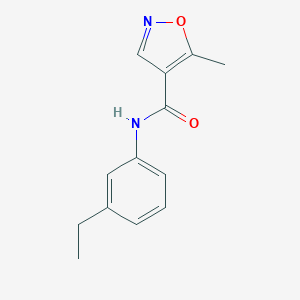
![6-Benzyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487764.png)
![3-(3-Methylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487784.png)
![6-(4-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487785.png)